molecular formula C19H30BNO6 B13721419 [4-Methoxymethoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester

[4-Methoxymethoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester

Cat. No.: B13721419
M. Wt: 379.3 g/mol
InChI Key: TVYPOUFCVDHXSQ-UHFFFAOYSA-N
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Description

[4-Methoxymethoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a boronate ester group and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Methoxymethoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common route starts with the preparation of the boronate ester intermediate. This is achieved by reacting 4-bromo-3-methoxyphenol with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The resulting boronate ester is then subjected to a reaction with tert-butyl chloroformate and a base to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-Methoxymethoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form a phenol derivative.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or sodium periodate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group would yield a phenol derivative, while reduction of the carbamate group would produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of biaryl compounds.

Biology

In biological research, derivatives of this compound can be used as probes or inhibitors to study enzyme activity. The carbamate group can be modified to introduce various functional groups, allowing for the creation of targeted inhibitors.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. The boronate ester group can interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of [4-Methoxymethoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester involves its interaction with molecular targets through its functional groups. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The carbamate group can undergo hydrolysis to release active amines, which can interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Similar boronate ester group but lacks the carbamate functionality.

    Tert-butyl carbamate: Contains the carbamate group but lacks the boronate ester.

    4-Methoxyphenylboronic acid: Similar structure but lacks the methoxymethoxy group.

Uniqueness

The uniqueness of [4-Methoxymethoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester lies in its combination of functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C19H30BNO6

Molecular Weight

379.3 g/mol

IUPAC Name

tert-butyl N-[4-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

InChI

InChI=1S/C19H30BNO6/c1-17(2,3)25-16(22)21-13-9-10-15(24-12-23-8)14(11-13)20-26-18(4,5)19(6,7)27-20/h9-11H,12H2,1-8H3,(H,21,22)

InChI Key

TVYPOUFCVDHXSQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)OC(C)(C)C)OCOC

Origin of Product

United States

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